Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone
Overview
Description
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring connected through a methanone group
Mechanism of Action
Target of Action
Compounds with similar morpholine structures have been found to interact with proteins such asCathepsin F and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various cellular processes, including protein degradation and cell cycle regulation, respectively.
Mode of Action
Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it could influence pathways related to protein degradation and cell cycle regulation .
Pharmacokinetics
A related compound was found to be brain penetrant, suggesting potential central nervous system activity .
Result of Action
Based on the potential targets, it could influence processes such as protein degradation and cell cycle regulation, potentially leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the pyrrolidine structure.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a Michael addition reaction, where the morpholine reacts with an appropriate electrophile.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, connecting the morpholine and pyrrolidine rings. This can be achieved through a condensation reaction between the two intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the morpholine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Corresponding oxides of the morpholine and pyrrolidine rings.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Morpholine Derivatives: Compounds like 2-(morpholin-4-yl)ethanol and 4-(morpholin-4-yl)aniline share the morpholine ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(pyrrolidin-2-yl)methanamine share the pyrrolidine ring structure.
Uniqueness: Morpholin-4-yl-(S)-pyrrolidin-2-yl-methanone is unique due to the combination of both morpholine and pyrrolidine rings connected through a methanone group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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